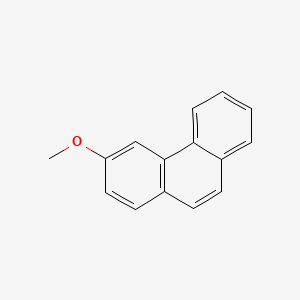

3-Methoxyphenanthrene

Description

Overview of Phenanthrene (B1679779) as a Core Polycyclic Aromatic Hydrocarbon (PAH)

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, with the chemical formula C₁₄H₁₀. wikipedia.orgnih.gov It exists as a colorless, crystal-like solid that can sometimes appear yellow. wikipedia.org This compound is a fundamental structure in organic chemistry and serves as a building block for a variety of more complex molecules. acgpubs.org Phenanthrene is formed during the incomplete combustion of organic materials, such as coal, oil, gas, and garbage, and is also found naturally. epa.govresearchgate.net It is a component of coal tar, from which it can be extracted. wikipedia.org While nearly insoluble in water, phenanthrene dissolves in many low-polarity organic solvents like toluene, chloroform (B151607), and benzene. wikipedia.orgnih.gov

Importance of Substituted Phenanthrenes in Chemical and Biological Research

The modification of the core phenanthrene structure through the addition of various functional groups gives rise to a wide array of substituted phenanthrenes. These derivatives are of significant interest to chemists due to their diverse biological properties. academie-sciences.fr The process of creating these derivatives allows for the synthesis of numerous tricyclic compounds with potential applications in medicinal chemistry and materials science. academie-sciences.frxmu.edu.cn

Substituted phenanthrenes are a focal point of research for several reasons:

Biological Activity: Many naturally occurring and synthetic phenanthrene derivatives exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. acs.orgmdpi.com

Medicinal Chemistry: The phenanthrene skeleton is a key structural motif in various pharmacologically active compounds, such as certain alkaloids and steroids. acgpubs.orgmdpi.com The synthesis and evaluation of new phenanthrene derivatives are active areas of research in the quest for novel therapeutic agents. academie-sciences.fr

Materials Science: The unique photochemical and electroluminescent properties of some phenanthrene derivatives make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. academie-sciences.fr

Rationale for Focusing on Methoxylated Phenanthrenes

Among the various substituted phenanthrenes, those containing a methoxy (B1213986) group (-OCH₃) are of particular scientific interest. The introduction of a methoxy group to the phenanthrene ring system significantly alters the parent compound's physical, chemical, and biological properties. ontosight.ai

Key aspects that underscore the importance of studying methoxylated phenanthrenes include:

Influence on Properties: The methoxy group, being an electron-donating group, increases the electron density within the phenanthrene system. This electronic modification can influence the molecule's reactivity, solubility, and volatility. ontosight.ai

Natural Occurrence: Hydroxy and/or methoxy derivatives constitute the majority of the many natural phenanthrenes. acgpubs.orgcore.ac.uk These compounds are found in various plant families, most notably the Orchidaceae. acs.orgnih.gov

Synthetic Intermediates: Methoxylated phenanthrenes often serve as crucial intermediates in the synthesis of more complex natural products and pharmacologically active molecules. acgpubs.orgcdnsciencepub.com For instance, they are utilized in the total synthesis of morphinans and hasubanans. cdnsciencepub.com

Structure-Activity Relationship Studies: The position of the methoxy group on the phenanthrene ring can significantly impact the compound's biological activity. Studying different methoxylated isomers, such as 3-Methoxyphenanthrene, helps in understanding these structure-activity relationships, which is vital for designing new molecules with desired properties.

Historical Context and Evolution of Research on Phenanthrene Compounds

The study of phenanthrene dates back to the 19th century. The structure of phenanthrene was determined by Fittig and Ostermayer, and shortly after, Graebe confirmed it through synthesis from stilbene (B7821643). wikipedia.org The name "phenanthrene" was proposed by Fittig in 1873 to reflect its structural similarities to phenyl and anthracene. wikipedia.org

Initially, research focused on the isolation of phenanthrene from coal tar and understanding its basic chemical reactions. wikipedia.org Over time, the focus shifted towards the synthesis and exploration of its derivatives. A significant advancement in this area was the development of methods like the Bardhan–Sengupta phenanthrene synthesis and the Mallory reaction (photochemical cyclization of stilbenes), which provided routes to a wide variety of substituted phenanthrenes. wikipedia.orgacademie-sciences.fr

In recent decades, research on phenanthrene compounds has expanded into several specialized areas:

Natural Products Chemistry: There has been a surge in the isolation and characterization of new phenanthrene derivatives from natural sources, with over 450 naturally occurring phenanthrenes identified to date. acs.org

Medicinal Chemistry: The potential of phenanthrene derivatives as anticancer, anti-inflammatory, and antimicrobial agents has been extensively investigated. acs.orgmdpi.com

Environmental Science: As a class of PAHs, the environmental fate and toxicological effects of phenanthrenes and their derivatives are subjects of ongoing research. nih.govbohrium.com

Materials Science: The application of phenanthrene-based materials in electronics and photonics is a growing field of study. academie-sciences.fr

The evolution of analytical techniques, particularly NMR spectroscopy, has been instrumental in the structural elucidation of complex phenanthrene derivatives, including methoxylated isomers. acgpubs.org

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-13-9-8-12-7-6-11-4-2-3-5-14(11)15(12)10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFZIMFGSBQXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC3=CC=CC=C32)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346201 | |

| Record name | 3-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-06-3 | |

| Record name | 3-Methoxyphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Methoxyphenanthrenes

Prevalence in Plant Families

Phenanthrene (B1679779) derivatives are known to occur in several plant families, with a significant presence in Orchidaceae, Juncaceae, and Dioscoreaceae. nih.govwikipedia.orgresearchgate.net

Orchidaceae

The Orchidaceae family is a rich source of phenanthrene compounds. wikipedia.orgresearchgate.net Various species within this family have been found to contain a diverse array of phenanthrene derivatives, including those with methoxy (B1213986) substitutions. For instance, studies on the subtribe Aeridinae, which includes the genus Aerides, have led to the identification of novel phenanthrene derivatives. nih.govthieme-connect.com

Research on Aerides rosea stems has characterized nine secondary metabolites, two of which were newly described phenanthrene derivatives: 5-methoxyphenanthrene-2,3,7-triol (aerosanthrene) and 3-methoxy-9,10-dihydro-2,5,7-phenanthrenetriol (aerosin). nih.govthieme-connect.com Other identified compounds in this species include gigantol, imbricatin, methoxycoelonin, and coelonin. thieme-connect.com

The orchid Maxillaria porphyrostele has been found to contain 1,2,6,7-tetrahydroxy-4-methoxyphenanthrene. thieme-connect.com Similarly, Bulbophyllum odoratissimum is a source of 3,7-dihydroxy-2,4,6-trimethoxyphenanthrene. researchgate.net

Table 1: Methoxyphenanthrenes in Orchidaceae

| Compound Name | Plant Species |

|---|---|

| 5-Methoxyphenanthrene-2,3,7-triol (aerosanthrene) | Aerides rosea nih.govthieme-connect.com |

| 3-Methoxy-9,10-dihydro-2,5,7-phenanthrenetriol (aerosin) | Aerides rosea nih.govthieme-connect.com |

| 1,2,6,7-Tetrahydroxy-4-methoxyphenanthrene | Maxillaria porphyrostele thieme-connect.com |

| 3,7-Dihydroxy-2,4,6-trimethoxyphenanthrene | Bulbophyllum odoratissimum researchgate.net |

| 4-Methoxyphenanthrene-2,7-diol (Flavanthrinin) | Eria flava acs.org |

| 3,4,8-Trimethoxyphenanthrene-2,5-diol | Dendrobium nobile wikipedia.org |

Juncaceae

The Juncaceae, or rush family, is another significant source of phenanthrene derivatives. mdpi.comu-szeged.huacs.org These compounds are considered chemotaxonomic markers for this family, with vinyl-substituted phenanthrenes being a characteristic feature. u-szeged.hunih.gov Investigations into various Juncus species have revealed a number of phenanthrenes, including methoxylated derivatives. mdpi.comu-szeged.hu

For example, a study of Juncus maritimus led to the isolation of four new and seven known phenanthrenes. mdpi.com While the specific structure of 3-methoxyphenanthrene was not explicitly mentioned in this particular study, the presence of various methoxy-substituted phenanthrene derivatives underscores the importance of this family as a source of such compounds. mdpi.com

Dioscoreaceae

The Dioscoreaceae family, which includes yams (Dioscorea species), is known to contain phenanthrene compounds. wikipedia.orgacs.orgjmb.or.kr These compounds are considered non-polar standard markers for the genus Dioscorea. jmb.or.kr

Research on the bulbils of Dioscorea bulbifera has led to the isolation of several compounds, including 2,7-dihydroxy-4-methoxyphenanthrene. researchgate.netkoreascience.kr Another study on the same species also identified this compound. frontiersin.org Phenanthrenes have been found to be more concentrated in the peel of yams compared to the flesh. jmb.or.kr

Table 2: Methoxyphenanthrenes in Dioscoreaceae

| Compound Name | Plant Species | Plant Part |

|---|---|---|

| 2,7-Dihydroxy-4-methoxyphenanthrene | Dioscorea bulbifera researchgate.netkoreascience.kr | Tubers koreascience.kr |

| 7-Hydroxy-2,3,4,8-tetramethoxyphenanthrene | Dioscorea communis wikipedia.org | Rhizome wikipedia.org |

| 2,3,4-Trimethoxy-7,8-methylenedioxyphenanthrene | Dioscorea communis wikipedia.org | Rhizome wikipedia.org |

| 3-Hydroxy-2,4-dimethoxy-7,8-methylenedioxyphenanthrene | Dioscorea communis wikipedia.org | Rhizome wikipedia.org |

| 2-Hydroxy-3,5,7-trimethoxyphenanthrene | Dioscorea communis wikipedia.org | Rhizome wikipedia.org |

Other Identified Plant Families (e.g., Combretaceae, Annonaceae)

Phenanthrene derivatives have also been reported in other plant families, including Combretaceae and Annonaceae. mdpi.comwikipedia.orgresearchgate.net

In the Combretaceae family, the South African tree Combretum caffrum has been found to contain several 9,10-dihydrophenanthrenes and one phenanthrene with methoxy substitutions, such as 7-hydroxy-2,3,4,6-tetramethoxyphenanthrene and 2,7-dihydroxy-3,4,6-trimethoxy-9,10-dihydrophenanthrene. cdnsciencepub.comgrafiati.com

Within the Annonaceae family, Goniothalamus cheliensis has been reported to contain this compound-1-carboxylic acid lactam. scribd.comresearchgate.net

Occurrence in Specific Plant Organs and Tissues

The distribution of methoxyphenanthrenes can vary within the plant itself, with certain compounds being more prevalent in specific organs or tissues. wikipedia.org

For example, in Dioscorea communis, a variety of methoxyphenanthrenes have been isolated from the rhizome. wikipedia.org In Dioscorea species in general, phenanthrenes are found in higher concentrations in the peel than in the flesh of the tubers. jmb.or.kr The stems of the orchid Aerides rosea have been a source for the isolation of aerosanthrene and aerosin. nih.govthieme-connect.com Similarly, the stems of Dendrobium nobile contain various phenanthrenes. wikipedia.org In the Annonaceae family, the root bark of Goniothalamus cheliensis is a source of this compound-1-carboxylic acid lactam. scribd.com

Diversity of Naturally Occurring Methoxyphenanthrene Structures

Naturally occurring phenanthrenes, including their methoxylated derivatives, are predominantly found in higher plants. The Orchidaceae family is a particularly rich source, with numerous species from genera such as Dendrobium, Bulbophyllum, Eria, Maxillaria, Bletilla, Coelogyna, Cymbidium, Ephemerantha, and Epidendrum reported to contain these compounds. core.ac.ukwikipedia.orgresearchgate.net Besides orchids, phenanthrenes have also been isolated from the families Juncaceae, Dioscoreaceae, Combretaceae, and Betulaceae, as well as from liverworts (class Marchantiophyta). core.ac.ukwikipedia.org

The structural diversity of methoxyphenanthrenes is vast, with variations in the number and position of methoxy groups, as well as the presence of other substituents like hydroxyl groups. This diversity is a key factor driving research into their potential applications. For instance, comparative analyses of methoxylated analogs such as 1-methoxyphenanthrene (B1198984) and this compound reveal distinct chemical and physical properties, underscoring the influence of the substitution pattern on the molecule's behavior.

Some examples of naturally occurring methoxyphenanthrenes and related compounds include:

Confusarin (2,7-dihydroxy-3,4,8-trimethoxyphenanthrene): Found in Bulbophyllum reptans. wikipedia.org

2,7-dihydroxy-3,4,6-trimethoxyphenanthrene: Also isolated from Bulbophyllum reptans. wikipedia.org

Flavanthrinin (2,7-dihydroxy-4-methoxyphenanthrene): Isolated from Bulbophyllum reptans. wikipedia.org

Nudol (2,7-dihydroxy-3,4-dimethoxyphenanthrene): Found in Maxillaria densa. wikipedia.org

3,4,8-Trimethoxyphenanthrene-2,5-diol: Isolated from the stems of the orchid Dendrobium nobile. wikipedia.org

2,5-dihydroxy-4-methoxyphenanthrene: Isolated from the stems of Flickingeria fimbriata. wikipedia.org

2,7-Dihydroxy-3,6-dimethoxyphenanthrene: Isolated from Dehaasia longipedicellata. wikipedia.org

1-(4'-hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol (HDP): A potent PDE5 inhibitor found in Eulophia macrobulbon. nih.gov

7-hydroxy-2,4,10-trimethoxyphenanthrene: A new phenanthrene isolated from Dioscorea scoparium. frontiersin.org

6,7-dihydroxy-2-methoxyphenanthrene: A new phenanthrene isolated from Anoectochilus curtipendula. frontiersin.org

The following table provides a summary of some naturally occurring methoxyphenanthrene structures and their plant sources.

| Compound Name | Plant Source | Family |

| Confusarin | Bulbophyllum reptans | Orchidaceae |

| 2,7-dihydroxy-3,4,6-trimethoxyphenanthrene | Bulbophyllum reptans | Orchidaceae |

| Flavanthrinin | Bulbophyllum reptans | Orchidaceae |

| Nudol | Maxillaria densa | Orchidaceae |

| 3,4,8-Trimethoxyphenanthrene-2,5-diol | Dendrobium nobile | Orchidaceae |

| 2,5-dihydroxy-4-methoxyphenanthrene | Flickingeria fimbriata | Orchidaceae |

| 2,7-Dihydroxy-3,6-dimethoxyphenanthrene | Dehaasia longipedicellata | Lauraceae |

| 1-(4'-hydroxybenzyl)-4,8-dimethoxyphenanthrene-2,7-diol (HDP) | Eulophia macrobulbon | Orchidaceae |

| 7-hydroxy-2,4,10-trimethoxyphenanthrene | Dioscorea scoparium | Dioscoreaceae |

| 6,7-dihydroxy-2-methoxyphenanthrene | Anoectochilus curtipendula | Orchidaceae |

Chromatographic and Extraction Techniques for Isolation

The isolation of methoxyphenanthrenes from their natural sources is a multi-step process that relies heavily on chromatographic and extraction techniques. The choice of method depends on the polarity and stability of the target compounds.

General Principles of Phenanthrene Isolation

The initial step in isolating phenanthrenes from plant material typically involves extraction with a solvent. u-szeged.hu Dried and ground plant materials are often soaked or percolated with methanol (B129727). core.ac.uku-szeged.hu The resulting crude extract is then concentrated and subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as n-hexane, chloroform (B151607) or dichloromethane, and ethyl acetate. u-szeged.hu This partitioning helps to separate compounds based on their solubility, with phenanthrenes typically concentrating in the organic phases.

For instance, a common method involves soaking the plant material in methanol for an extended period, followed by concentration of the extract, dilution with water, and exhaustive extraction with diethyl ether. core.ac.uk The ether extract can then be further fractionated into acidic and non-acidic components. core.ac.uk

Specific Chromatographic Approaches (e.g., Column Chromatography, HPLC)

Following initial extraction and partitioning, a combination of chromatographic techniques is employed to isolate and purify individual phenanthrene compounds. u-szeged.hu These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography is a fundamental technique used for the initial separation of the crude extract. core.ac.uku-szeged.hu Different types of stationary phases can be used, including:

Silica gel: A polar adsorbent used in normal-phase chromatography. u-szeged.hu

Polyamide: Another polar stationary phase. u-szeged.hu

Sephadex LH-20: A size-exclusion chromatography gel that separates molecules based on their size. core.ac.uku-szeged.hu

The separation is achieved by eluting the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. u-szeged.hu Fractions are collected and analyzed to identify those containing the target phenanthrenes.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that is indispensable for the final purification of phenanthrenes. core.ac.uku-szeged.huaustinpublishinggroup.com Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is commonly used. austinpublishinggroup.comjmb.or.kr A gradient elution is often employed, typically using a mixture of acetonitrile (B52724) and water, to achieve optimal separation. jmb.or.krakademisains.gov.my The separated compounds are detected using a detector, such as a diode-array detector (DAD), which can provide UV-Vis spectra of the eluted peaks, aiding in their identification. akademisains.gov.mynih.gov

Other chromatographic techniques that may be used in the isolation process include:

Vacuum-Liquid Chromatography (VLC): A variation of column chromatography performed under vacuum. u-szeged.hu

Medium Pressure Liquid Chromatography (MPLC): A technique that offers better resolution than open-column chromatography. u-szeged.hucup.edu.cn

Preparative Thin-Layer Chromatography (PLC): A method for separating small quantities of material on a TLC plate. u-szeged.hu

The following table summarizes the chromatographic techniques commonly used in the isolation of phenanthrenes.

| Technique | Principle | Common Application |

| Column Chromatography | Separation based on polarity. | Initial fractionation of crude extracts. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | Final purification of individual compounds. |

| Vacuum-Liquid Chromatography (VLC) | Column chromatography under vacuum. | Rapid initial separation. |

| Medium Pressure Liquid Chromatography (MPLC) | Improved resolution over open-column chromatography. | Intermediate purification steps. |

| Sephadex LH-20 Gel Chromatography | Separation based on molecular size. | Removal of high molecular weight impurities. |

| Preparative Thin-Layer Chromatography (PLC) | Separation on a layer of adsorbent. | Small-scale purification. |

Biosynthetic Pathways of Methoxyphenanthrenes

Proposed Biogenetic Routes to the Phenanthrene (B1679779) Core

The formation of the fundamental phenanthrene skeleton is a critical first step. Several biogenetic origins have been proposed, highlighting nature's versatility in constructing this three-ring aromatic system. core.ac.ukwikipedia.org

Stilbenoid Origin and Oxidative Coupling Mechanisms

A primary and widely accepted route to phenanthrenes in plants is through the cyclization of stilbenoids. core.ac.ukwikipedia.org Stilbenoids, which possess a C6-C2-C6 carbon framework, can undergo intramolecular oxidative coupling to form dihydrophenanthrenes. wikipedia.org This process, often triggered by factors like UV radiation, involves the formation of a new bond between the two aromatic rings of the stilbene (B7821643) precursor. wikipedia.org Subsequent dehydrogenation then leads to the fully aromatic phenanthrene core. This pathway is particularly prominent in plant families like Orchidaceae. core.ac.uk The key step, oxidative coupling, is a fundamental reaction in the biosynthesis of many natural products. core.ac.ukrsc.org

Involvement of Aromatic Amino Acids (e.g., Tyrosine)

Aromatic amino acids, particularly L-tyrosine and L-phenylalanine, serve as foundational building blocks for a vast array of plant secondary metabolites, including those with a phenanthrene-related structure. longdom.orgmdpi.com These amino acids are synthesized via the shikimate pathway, which produces chorismate, a key branch-point intermediate. longdom.orgnih.gov While not a direct precursor in the same way as stilbenoids, the phenylpropanoid pathway, which starts with phenylalanine, gives rise to the precursors of stilbenoids. wikipedia.org Phenylalanine ammonia-lyase (PAL) is a crucial enzyme that catalyzes the first step in this pathway. mdpi.com Therefore, aromatic amino acids are indirectly but fundamentally involved in the biosynthesis of the phenanthrene core in many plant species.

Derivation from Alkaloids (e.g., Morphine, Thebaine)

An alternative and fascinating route to the phenanthrene skeleton is through the rearrangement or degradation of certain alkaloids. For instance, some phenanthrene derivatives have been shown to be related to aporphine (B1220529) alkaloids. nih.gov The biosynthesis of morphine and related alkaloids involves the oxidative coupling of a benzylisoquinoline precursor, ultimately leading to a tetracyclic structure that contains a phenanthrene nucleus. core.ac.uksu.edu.pk Degradation of these complex alkaloids can yield simpler phenanthrene derivatives. For example, historical chemical studies demonstrated that heating morphine with acetic anhydride (B1165640) produces methylmorphol, which was later identified as 4-hydroxy-3-methoxyphenanthrene. su.edu.pk This indicates that the core phenanthrene structure can be derived from the breakdown of more complex alkaloid scaffolds.

Enzymatic Transformations in Methoxyphenanthrene Biosynthesis

Once the phenanthrene core is formed, further enzymatic modifications, such as methylation, are required to produce methoxyphenanthrenes like 3-methoxyphenanthrene.

Role of Oxidative Phenol-Coupling Reactions

Oxidative phenol-coupling reactions are central to the biosynthesis of many phenolic compounds, including the precursors to phenanthrenes. core.ac.ukrsc.org These reactions, often catalyzed by enzymes like peroxidases and laccases, involve the one-electron oxidation of phenolic substrates to form phenoxyl radicals. researchgate.net These highly reactive radicals can then couple in various ways to form new carbon-carbon or carbon-oxygen bonds, leading to the dimerization or polymerization of phenolic compounds. core.ac.ukresearchgate.net In the context of phenanthrene biosynthesis from stilbenoids, oxidative coupling is the key step that forges the new ring. mdpi.comresearchgate.net

Involvement of Bibenzyl Synthase

In many orchids, the biosynthesis of phenanthrenes proceeds through bibenzyl intermediates. mdpi.comresearchgate.net Bibenzyl synthase (BBS), a type III polyketide synthase, plays a pivotal role in this pathway. mdpi.comresearchgate.net It catalyzes the condensation of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA to produce a dihydroxybibenzyl. researchgate.netapsnet.org This bibenzyl can then undergo subsequent oxidative coupling to form a 9,10-dihydrophenanthrene, which is a direct precursor to the aromatic phenanthrene skeleton. mdpi.comresearchgate.net The activity of bibenzyl synthase can be induced by factors such as fungal infection, suggesting its role in the production of phytoalexins. researchgate.netapsnet.org

Following the formation of a hydroxylated phenanthrene, O-methylation is the final key step in the biosynthesis of this compound. This reaction is typically catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. apsnet.org

Biosynthesis of Oligomeric Methoxyphenanthrenes (e.g., Dimers)

Oligomeric phenanthrenes, such as dimers, are formed through the coupling of monomeric phenanthrene units. This process is crucial for the structural diversity of these compounds in nature. researchgate.net The formation of these complex molecules is often mediated by oxidative processes.

A key mechanism in the formation of oligomeric methoxyphenanthrenes is radical coupling. hku.hkgla.ac.uk This process involves the oxidation of monomeric phenanthrene phenols to generate phenoxyl radicals. These highly reactive radical intermediates can then couple with each other in various positions, leading to the formation of a range of dimeric and higher oligomeric structures. The specific regioselectivity of the coupling is influenced by the electronic and steric properties of the parent phenanthrene molecule. For instance, the oxidation of certain phenols can lead to mixtures of ortho- and para-quinone isomers, indicating the variable nature of radical coupling. nih.gov

Another significant pathway in the biosynthesis of oligomeric phenanthrenes involves the dehydrogenation of dihydrophenanthrenoid precursors. researchgate.net This process, often catalyzed by peroxidase enzymes, removes hydrogen atoms from the dihydrophenanthrene core, leading to the formation of a fully aromatic phenanthrene system. This aromatization step can be followed by oxidative coupling reactions, as described above, to yield oligomeric structures. The dihydrophenanthrene precursors themselves are derived from the cyclization of stilbene precursors.

Chemotaxonomic Significance of Methoxyphenanthrene Substitution Patterns

The substitution patterns of methoxy (B1213986) and hydroxyl groups on the phenanthrene ring are not random; they often correlate with the plant family, and sometimes even the genus, in which they are found. researchgate.net This makes methoxyphenanthrene profiles a valuable tool in chemotaxonomy, the classification of plants based on their chemical constituents.

For example, certain substitution patterns may be characteristic of specific plant families like Orchidaceae and Juncaceae. researchgate.net The presence of vinyl-substituted phenanthrenes is reportedly restricted to Juncaceae, while prenylated derivatives are primarily found in Euphorbiaceae species. researchgate.net Within the Orchidaceae family, different genera can exhibit distinct phenanthrene profiles. mdpi.comnih.gov The structural diversity of these compounds, arising from the number and position of oxygen-containing functional groups, provides a rich source of chemotaxonomic markers. mdpi.com This specificity in substitution patterns is a direct consequence of the specific enzymes involved in the biosynthetic pathways of each plant species.

Synthetic Methodologies for 3 Methoxyphenanthrene and Its Derivatives

Direct Synthetic Approaches to 3-Methoxyphenanthrene

The direct synthesis of the this compound core can be achieved through various methods, including improved protocols that build the phenanthrene (B1679779) skeleton and aromatization reactions that establish the final aromatic system.

Improved Synthesis Protocols

Modern synthetic strategies often employ metal-catalyzed reactions to construct the phenanthrene framework. One-pot tandem reactions catalyzed by palladium(II) have been developed for the efficient preparation of both symmetric and unsymmetric phenanthrenes. nih.gov These processes can involve sequential steps such as γ-C(sp²)-H arylation, cationic cyclization, dehydration, and 1,2-migration, accommodating a wide range of functional groups with good to excellent yields. nih.gov Similarly, copper-catalyzed reactions provide a cost-effective alternative for synthesizing phenanthrene derivatives. nih.gov A notable copper-catalyzed protocol involves the reaction of aromatic N-tosylhydrazones with terminal alkynes, which proceeds through an allene (B1206475) intermediate followed by a six-π-electron cyclization-isomerization cascade to afford the phenanthrene product. nih.gov

Aromatization Reactions (e.g., DDQ Aromatization)

Aromatization is a key step in many phenanthrene syntheses, converting a hydroaromatic precursor into the fully aromatic tricyclic system. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used oxidant for such dehydrogenation reactions. researchgate.netnih.govorgsyn.org The high reduction potential of DDQ facilitates the removal of hydrogen from a suitable precursor, like a dihydrophenanthrene, to yield the stable aromatic phenanthrene core. researchgate.netorgsyn.org The mechanism typically involves a hydride transfer from the substrate to the quinone, followed by proton transfer. nih.gov This method is particularly useful in the final step of a multi-step synthesis. For instance, a precursor like 3-methoxy-9,10-dihydrophenanthrene could be aromatized using DDQ in a solvent such as anhydrous dioxane under reflux conditions to yield this compound. orgsyn.org The reaction's progress is often visually indicated by a color change as the DDQ is converted to its hydroquinone (B1673460) form. orgsyn.org

Derivatization Strategies for Methoxyphenanthrene Scaffolds

Once the methoxyphenanthrene scaffold is formed, further functionalization can be achieved through various derivatization strategies, with metal-catalyzed reactions being particularly prominent.

Metal-Catalyzed Reactions

Transition metal catalysis offers a powerful toolkit for modifying the methoxyphenanthrene structure, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Both copper and palladium catalysts are extensively used for these transformations.

Copper-catalyzed reactions provide an efficient and economical method for introducing methoxy (B1213986) groups onto aromatic scaffolds. organic-chemistry.org While often used to synthesize aryl methyl ethers from aryl halides, the principles can be applied in derivatization strategies. organic-chemistry.org For instance, a bromo-substituted phenanthrene could undergo methoxylation using a copper(I) catalyst, such as copper(I) bromide, in the presence of a suitable methoxy source. organic-chemistry.org Research has shown that reagents like 9-BBN-OMe can serve as a neutral and non-toxic methoxylating agent in copper-catalyzed cross-coupling reactions with aryl bromides, proceeding under mild conditions and tolerating a variety of functional groups. organic-chemistry.org This approach represents a viable strategy for converting a halogenated phenanthrene precursor into a methoxyphenanthrene derivative.

| Catalyst | Reagent | Ligand | Base | Solvent | Outcome |

| CuBr | 9-BBN-OMe | BHMPO | Cs₂CO₃ | NMP | Efficient methoxylation of aryl bromides organic-chemistry.org |

Palladium-catalyzed Heck reactions are a cornerstone of C-C bond formation in modern organic synthesis and are well-suited for the functionalization of phenanthrene scaffolds. researchgate.netacs.org This reaction typically involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base. researchgate.net For a methoxyphenanthrene scaffold, a halogenated position (e.g., bromo-3-methoxyphenanthrene) could be coupled with various alkenes to introduce new side chains. nih.gov Ligand-free Heck couplings using diazonium salts at moderate temperatures have also been developed, offering mild reaction conditions. researchgate.net These reactions can be part of a cascade process, where an initial Heck coupling is followed by an intramolecular cyclization to build more complex fused systems onto the phenanthrene core. researchgate.netresearchgate.net

| Catalyst System | Reactants | Conditions | Application |

| Palladium Catalyst | Aryl diazonium salts, Phenylacrylates | Moderate temperature, ligand-free | Heck coupling to form stilbenes, precursors for phenanthrenes researchgate.net |

| PdCl₂(CH₃CN)₂ | ortho-hydroxy cinnamate (B1238496) esters, Aryl iodides | NaOAc, Water | Heck-arylation/cyclization cascade to form 4-arylcoumarins researchgate.net |

Photocyclization of Stilbene (B7821643) and Stilbenoid Precursors

The photocyclization of stilbene and its derivatives, often referred to as the Mallory reaction, stands as a cornerstone in the synthesis of phenanthrenes. lookchem.comnih.gov This photochemical process involves an intramolecular cyclization of a diaryl-ethylene structure under ultraviolet (UV) irradiation to form a dihydrophenanthrene intermediate, which is subsequently aromatized to the final phenanthrene product. nih.govnih.gov The reaction is highly effective for synthesizing phenanthrenes with a wide array of substituents, including the methoxy group. researchgate.net

The general pathway begins with the photoisomerization of a trans-stilbene (B89595) to its corresponding cis-isomer. Only the cis-isomer possesses the necessary geometry to undergo the subsequent electrocyclic ring closure. lookchem.comresearchgate.net This step is followed by the formation of an unstable dihydrophenanthrene intermediate. In the presence of an oxidizing agent, such as iodine in conjunction with oxygen, this intermediate is trapped and aromatized to yield the stable phenanthrene ring system. researchgate.netnih.gov The compatibility of the reaction with a methoxy substituent makes it a direct route to compounds like this compound, starting from an appropriately substituted stilbene precursor (e.g., 3-methoxy-stilbene).

While oxidative conditions are common, non-oxidative pathways also exist. If the stilbene precursor has a suitable leaving group (like a methoxy group) at an ortho position relative to the vinyl bridge, the dihydrophenanthrene intermediate can aromatize via an elimination reaction. nih.gov This avoids the need for an external oxidant. The choice of reaction conditions can influence product yields and selectivity. researchgate.net

| Reaction Type | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Oxidative Photocyclization (Mallory Reaction) | Stilbene precursor, I2 (catalytic), O2 | UV irradiation in a suitable solvent (e.g., cyclohexane) | nih.gov, researchgate.net |

| Non-oxidative Photocyclization | Stilbene with ortho-leaving group (e.g., -OCH3) | UV irradiation | nih.gov |

Bromination and Subsequent Functionalization

The synthesis of this compound can also be achieved through the functionalization of a pre-existing phenanthrene core. A powerful strategy involves the bromination of phenanthrene followed by a nucleophilic substitution reaction to introduce the methoxy group. This indirect approach is particularly useful when direct synthesis methods are challenging or when dealing with isomer separation.

Research has demonstrated that a mixture of phenanthrene bromide isomers, which can be difficult to separate chromatographically, can be converted into their corresponding methoxy derivatives. quimicaorganica.org This conversion is typically achieved through a copper(I) iodide (CuI) catalyzed methoxylation reaction using a reagent like sodium methoxide. quimicaorganica.org The resulting methoxyphenanthrene isomers are often more easily separable by chromatographic methods, allowing for the isolation of the desired this compound. quimicaorganica.org

This methodology offers two key advantages:

It provides a route to specific isomers that might be hard to access directly.

It allows for the derivatization of bromophenanthrene mixtures, making it a versatile tool in the synthesis of various substituted phenanthrenes. quimicaorganica.org

Furthermore, the presence of a methoxy group on the phenanthrene ring can direct the position of subsequent electrophilic substitution reactions, such as further bromination, enabling the synthesis of more complex derivatives. quimicaorganica.org For instance, the bromination of 1,9-dimethoxyphenanthrene has been shown to proceed with high regioselectivity. quimicaorganica.org

Ring-Closing Metathesis Sequences

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of various unsaturated rings. chemtube3d.com This reaction, catalyzed by metal complexes (typically ruthenium-based), involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. chemtube3d.com While less common than photocyclization for simple phenanthrenes, RCM provides a strategic alternative for constructing the central ring of the phenanthrene system.

The general approach to phenanthrene synthesis via RCM would involve a precursor molecule containing two terminal alkene functionalities positioned appropriately on a biphenyl (B1667301) scaffold. The RCM reaction would then forge the new carbon-carbon double bond, closing the central ring to form a dihydrophenanthrene derivative. A subsequent aromatization step would then yield the final phenanthrene product. The tolerance of modern RCM catalysts to a wide range of functional groups, including ethers, makes this a viable, though multi-step, approach for synthesizing substituted derivatives like this compound. This method is particularly valuable for accessing complex or highly substituted phenanthrene structures that may be difficult to prepare using other methods.

| Methodology | Precursor | Key Transformation | Advantages |

|---|---|---|---|

| Photocyclization | Substituted Stilbene | Photochemical 6π-electrocyclization | Direct, efficient for many systems. lookchem.comresearchgate.net |

| Bromination/Functionalization | Phenanthrene or Bromophenanthrene | Nucleophilic substitution (e.g., methoxylation) | Utilizes isomer mixtures, good for specific functionalization. quimicaorganica.org |

| Ring-Closing Metathesis | Biphenyl with two alkene chains | Olefin metathesis | High functional group tolerance, versatile for complex targets. chemtube3d.com |

Mechanistic Studies of Synthetic Reactions

Electrocyclic Ring Closure Pathways

The core mechanistic event in the photocyclization of stilbenes to phenanthrenes is a 6π-electron electrocyclic ring closure. nih.gov This reaction is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. Upon absorption of UV light, the cis-stilbene (B147466) precursor is promoted to an excited state. In this state, it undergoes a conrotatory 6π-electrocyclization, where the two termini of the conjugated system twist in the same direction to form a new sigma bond. nih.gov

This electrocyclization results in the formation of a trans-4a,4b-dihydrophenanthrene intermediate. nih.gov This intermediate is thermally unstable and, in the absence of a trapping agent, can readily undergo a reverse electrocyclic ring-opening reaction, reverting to the cis-stilbene. nih.gov The success of the Mallory reaction hinges on the efficient trapping of this transient dihydrophenanthrene intermediate through oxidation, which leads to the thermodynamically stable aromatic phenanthrene product. lookchem.comnih.gov The electronic nature of substituents on the stilbene can influence the efficiency of the cyclization and the stability of the intermediates, but the fundamental electrocyclic pathway remains the same.

Formaldehyde (B43269) Elimination Processes

Information regarding formaldehyde elimination as a primary synthetic or mechanistic pathway in the formation of this compound is not available in the reviewed scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For a complex aromatic system like 3-Methoxyphenanthrene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete and accurate assignment of all proton (¹H) and carbon (¹³C) signals.

One-dimensional NMR spectra are fundamental for identifying the types and numbers of protons and carbons in a molecule.

The ¹H NMR spectrum of this compound displays signals corresponding to the eleven aromatic protons and the three protons of the methoxy (B1213986) group. rsc.org The aromatic region shows a complex pattern of doublets, doublets of doublets, and multiplets, characteristic of the fused ring system. A distinct singlet for the methoxy group protons appears in the upfield region. rsc.org

The ¹³C NMR spectrum reveals fifteen distinct carbon signals, accounting for all carbon atoms in the molecule. rsc.org This includes signals for the methoxy carbon, the eleven protonated aromatic carbons, and the four non-protonated (quaternary) carbons of the phenanthrene (B1679779) core. The carbon atom attached to the methoxy group (C-3) is significantly deshielded, appearing at a characteristic downfield chemical shift. rsc.org

¹H NMR Data for this compound (300 MHz, CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |

|---|---|---|---|---|

| 8.59 | d | 7.6 | 1H | Aromatic H |

| 8.05 | d | 2.4 | 1H | Aromatic H |

| 7.86 | dd | 1.9, 7.2 | 1H | Aromatic H |

| 7.80 | d | 8.7 | 1H | Aromatic H |

| 7.70-7.54 | m | - | 4H | Aromatic H |

| 7.24 | dd | 2.5, 8.7 | 1H | Aromatic H |

| 4.01 | s | - | 3H | -OCH₃ |

¹³C NMR Data for this compound (100 MHz, CDCl₃) rsc.org

| Chemical Shift (δ, ppm) | Proposed Assignment |

|---|---|

| 158.4 | C-3 |

| 132.4 | Quaternary C |

| 131.6 | Quaternary C |

| 129.9 | Quaternary C |

| 129.7 | Quaternary C |

| 128.6 | Aromatic CH |

| 126.7 | Aromatic CH |

| 126.6 | Aromatic CH |

| 126.5 | Aromatic CH |

| 126.1 | Aromatic CH |

| 124.5 | Aromatic CH |

| 122.6 | Aromatic CH |

| 116.7 | Aromatic CH |

| 104.0 | Aromatic CH |

| 55.4 | -OCH₃ |

While 1D NMR provides essential data, the significant signal overlap in the aromatic region of phenanthrene derivatives makes unambiguous assignment challenging. Two-dimensional NMR spectroscopy is successfully used to overcome this by correlating signals based on through-bond or through-space interactions, which is critical for determining the exact position of substituents. acgpubs.orgacgpubs.org

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound, a COSY spectrum would reveal the connectivity of protons within each aromatic ring. For instance, correlations would be observed between adjacent protons (e.g., H-1 and H-2; H-5 and H-6; H-7 and H-8), allowing for the step-by-step mapping of the individual spin systems in the molecule and distinguishing protons on the substituted ring from those on the unsubstituted rings. acgpubs.orgacgpubs.org

The HMBC experiment is a cornerstone for structural elucidation, as it reveals long-range correlations (typically over two to three bonds) between protons and carbons. libretexts.org This technique is particularly valuable for identifying the placement of substituents and for assigning quaternary carbons that show no signal in one-bond correlation spectra. acgpubs.org For this compound, the most definitive HMBC correlation would be between the methoxy group protons (δ ≈ 4.01 ppm) and the C-3 carbon (δ ≈ 158.4 ppm). rsc.org This three-bond correlation (H-C-O-C) provides unequivocal evidence that the methoxy group is attached to the C-3 position of the phenanthrene framework. Further correlations from aromatic protons to quaternary carbons help to piece together the entire carbon skeleton. acgpubs.org

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govcolumbia.edu This technique is instrumental in assigning the carbon signals for all protonated carbons in the molecule. By overlaying the ¹H and ¹³C spectra in two dimensions, each cross-peak in an HSQC spectrum directly links a specific proton resonance to its corresponding carbon resonance, confirming the assignments made from the 1D spectra and simplifying the complex aromatic region. acgpubs.org

The NOESY experiment detects correlations between nuclei that are close to each other in space, irrespective of whether they are connected through bonds. libretexts.org This through-space interaction, the Nuclear Overhauser Effect (NOE), is crucial for confirming the position of substituents on a rigid aromatic ring system like phenanthrene. acgpubs.org In the case of this compound, a key NOESY cross-peak would be observed between the protons of the methoxy group and the protons on the adjacent C-2 and C-4 positions. The presence of these correlations confirms that the methoxy group is spatially proximate to these protons, thereby validating its assignment to the C-3 position. rsc.orgacgpubs.org

Two-Dimensional NMR Spectroscopy for Elucidation of Substituent Positions

Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT)

Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are powerful Nuclear Magnetic Resonance (NMR) techniques for determining the number of protons attached to a carbon atom. aiinmr.com These methods are instrumental in differentiating between primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary (C) carbons, which is crucial for the complete structural assignment of complex molecules like this compound. creative-biostructure.com The application of APT and DEPT experiments has been shown to be successful in elucidating the structures of various methoxyphenanthrene derivatives. acgpubs.orgacgpubs.org

The DEPT experiment is typically performed in three stages: DEPT-45, DEPT-90, and DEPT-135. numegalabs.com

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.

DEPT-90: Selectively shows only CH (methine) carbons as positive signals. libretexts.orglibretexts.org

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. libretexts.orglibretexts.org

Quaternary carbons are not observed in DEPT spectra. creative-biostructure.com The APT experiment, conversely, displays all carbon types in a single spectrum. In an APT spectrum, CH and CH₃ carbons produce positive signals, while CH₂ and quaternary carbons produce negative signals. aiinmr.com

For this compound (C₁₅H₁₂O), which possesses one methyl (CH₃) group, ten methine (CH) groups, no methylene (B1212753) (CH₂) groups, and four quaternary carbons (including the carbon attached to the methoxy group and three aromatic carbons at ring junctions), the expected results from these experiments can be summarized as follows:

| Experiment | Signal Type | Expected Carbons Detected in this compound |

|---|---|---|

| DEPT-90 | Positive | 10 (all aromatic CH groups) |

| DEPT-135 | Positive | 11 (ten aromatic CH groups + one OCH₃ group) |

| Negative | 0 (no CH₂ groups) | |

| APT | Positive | 11 (ten aromatic CH groups + one OCH₃ group) |

| Negative | 4 (all quaternary carbons) |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When an organic molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break apart into smaller charged fragments. chemguide.co.uk The resulting mass spectrum displays the relative abundance of these ions, providing information about the molecule's molar mass and structure. youtube.com

For aromatic compounds like this compound, the molecular ion peak is typically prominent due to the stability of the aromatic system. The high-resolution mass of this compound (C₁₅H₁₂O) is calculated to be 208.0888 Da. nih.gov The mass spectrum shows a characteristic molecular ion peak at m/z 208. nih.gov The fragmentation pattern is influenced by the structure, with common losses involving the methoxy group. nih.govyoutube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.com It is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and their derivatives. cedre.frnih.gov In GC-MS analysis, the sample mixture is first separated into its individual components in the GC column; each component then enters the mass spectrometer to be detected and fragmented, allowing for positive identification. shimadzu.com

GC-MS is a standard method for the detection and quantification of PAHs in various environmental and biological samples. nih.govgcms.cz The NIST Mass Spectrometry Data Center provides reference GC-MS data for this compound, which is essential for its identification in complex mixtures. nih.gov The analysis reveals a molecular ion (M⁺) at m/z 208, which is the base peak, and several key fragment ions that aid in its structural confirmation. nih.gov

| m/z | Ion / Fragment | Proposed Neutral Loss |

|---|---|---|

| 208 | [M]⁺ (Molecular Ion) | - |

| 193 | [M - CH₃]⁺ | Methyl radical (•CH₃) |

| 165 | [M - CH₃ - CO]⁺ or [M - C₂H₃O]⁺ | Carbon monoxide (CO) or Acetyl radical (•C₂H₃O) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending), while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used method for obtaining high-quality infrared spectra. rsc.org The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its specific functional groups: the aromatic phenanthrene core and the methoxy substituent. openstax.orgpressbooks.publibretexts.org

The key vibrational modes for this compound include C-H stretching from the aromatic rings and the methyl group, C=C stretching within the aromatic system, and C-O stretching of the aryl-alkyl ether linkage. uninsubria.itnih.govupi.edu The analysis of these bands allows for the structural confirmation of the molecule. nih.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2960–2850 | C-H Asymmetric & Symmetric Stretch | Methyl (-CH₃) |

| 1620–1580 | C=C Stretch | Aromatic Ring |

| 1520–1450 | C=C Stretch | Aromatic Ring |

| 1275–1200 | C-O Asymmetric Stretch | Aryl-Alkyl Ether |

| 1075–1020 | C-O Symmetric Stretch | Aryl-Alkyl Ether |

| 900–670 | C-H Out-of-Plane Bending | Aromatic Ring |

Recent advances in IR spectroscopy have enabled chemical analysis with spatial resolution far surpassing the diffraction limit of conventional FT-IR. These techniques are particularly useful for nanoscale chemical imaging and analysis.

Quantum Cascade Laser (QCL) IR Spectroscopy: QCLs provide high-power, tunable, and coherent mid-infrared radiation. Their integration into IR microscopes allows for rapid and high-signal-to-noise spectral data acquisition, making them ideal sources for advanced imaging techniques.

Optical Photothermal IR (O-PTIR) Spectroscopy: O-PTIR is a pump-probe technique that overcomes the diffraction limit. A tunable pulsed IR laser (the pump) illuminates the sample, causing localized heating upon absorption. A co-located visible laser (the probe) detects the resulting change in the sample's refractive index. This method achieves a spatial resolution determined by the visible probe laser, typically around 500 nm.

Atomic Force Microscopy-Infrared (AFM-IR): This technique combines the high spatial resolution of atomic force microscopy with the chemical specificity of IR spectroscopy. A pulsed, tunable IR laser irradiates the sample beneath an AFM tip. When the sample absorbs the light, it undergoes rapid thermal expansion, inducing a mechanical resonance in the AFM cantilever. By mapping this resonance as a function of position, a chemical image with a spatial resolution of tens of nanometers can be generated.

While specific applications of these advanced techniques to this compound are not documented, they offer powerful potential for future research. For instance, AFM-IR could be used to map the distribution of this compound on a surface or within a polymer matrix at the nanoscale, providing insights into its material properties and interactions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. shimadzu.com Aromatic compounds like phenanthrene have conjugated π-electron systems that give rise to characteristic absorption and emission spectra. openstax.orgacs.org The parent phenanthrene molecule exhibits distinct absorption bands corresponding to π → π* transitions. researchgate.netresearchgate.net The most prominent bands for phenanthrene are observed around 250 nm, 295 nm, and in the 330-350 nm region. researchgate.netnist.gov

The introduction of a substituent, such as a methoxy group (-OCH₃), onto the aromatic ring typically influences the electronic spectra. rsc.orgresearchgate.net The methoxy group is an auxochrome—an electron-donating group with lone pairs on the oxygen atom. This group can interact with the π-system of the phenanthrene core, which generally leads to a bathochromic (red) shift, moving the absorption and emission maxima to longer wavelengths. researchgate.net This effect is due to the stabilization of the excited state relative to the ground state. Furthermore, the substituent can alter the vibrational fine structure of the spectral bands and influence the fluorescence quantum yield. researchgate.net The absorption spectra of substituted phenanthrenes show features similar to the parent compound but with shifts and intensity changes dependent on the substituent's nature and position. acs.orgresearchgate.net

Absorption and Emission Spectra Analysis

The photophysical properties of this compound are governed by the electronic structure of its core phenanthrene chromophore. The absorption spectrum of phenanthrene typically displays two main bands: a lower energy, structured band (¹Lb) and a more intense, higher energy band (¹La). The introduction of a methoxy group at the 3-position is expected to modulate these properties, potentially causing a bathochromic (red) shift in the absorption and emission maxima due to its electron-donating nature. nih.gov

Fluorescence studies on the parent phenanthrene molecule provide a baseline for understanding the emissive properties of its derivatives. In an alcohol-ether glass at 77 K, phenanthrene exhibits a fluorescence quantum yield (Φf) of 0.12 and a phosphorescence quantum yield of 0.13, with a triplet state lifetime (τp) of 3.3 seconds. chegg.com The position of substituents on the phenanthrene ring significantly influences fluorescence activity. Studies on related compounds have shown that substitution at the 3-position can lead to a high fluorescence quantum yield, suggesting that this compound is likely a strong emitter. mdpi.com

The key photophysical parameters for the phenanthrene chromophore, which serves as a reference for this compound, are summarized below.

Table 1: Photophysical Properties of the Phenanthrene Chromophore

| Parameter | Value | Conditions |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.12 | Alcohol-ether glass, 77 K |

| Phosphorescence Quantum Yield (Φp) | 0.13 | Alcohol-ether glass, 77 K |

Application as Fluorescent Probes

Compounds with high fluorescence quantum yields and sensitivity to their local environment are excellent candidates for use as fluorescent probes. gdut.edu.cn These probes are instrumental in chemical sensing and biological imaging, where they can report on the presence of specific analytes or changes in environmental properties like polarity or pH.

Given that substitution at the 3-position of the phenanthrene skeleton can enhance fluorescence efficiency, this compound represents a valuable scaffold for the design of novel fluorescent probes. mdpi.com The aromatic phenanthrene core can engage in π-π interactions, while the methoxy group can modulate the electronic properties and solubility of the molecule. By functionalizing the this compound structure with specific recognition moieties, it is possible to develop highly selective and sensitive probes for detecting biologically important species or for imaging within complex cellular environments. gdut.edu.cn

X-ray Diffraction Analysis for Solid-State Structures

X-ray Diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This analysis provides fundamental data, including unit cell dimensions, space group, and intermolecular interactions such as π-π stacking and hydrogen bonding, which govern the material's bulk properties.

While specific single-crystal X-ray diffraction data for this compound is not detailed in the available literature, analysis of closely related compounds provides insight into the expected solid-state packing. For instance, the crystal structure of 4-(3-methoxyphenoxy)phthalonitrile reveals that the spatial arrangement and stabilization of molecules in the crystal lattice are significantly influenced by intermolecular π–π attraction. nih.gov In this related structure, the planes of adjacent aromatic rings are parallel and offset, with a centroid-centroid distance of 3.6632 (6) Å, indicative of strong π-stacking interactions. nih.gov It is highly probable that similar intermolecular forces play a crucial role in the crystal packing of this compound.

Chiral-Phase High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

While this compound itself is an achiral molecule, many of its important derivatives, such as bis-phenanthrenes, can exhibit axial chirality. The separation of the resulting enantiomers is essential for studying their unique biological activities and chiroptical properties. Chiral-phase High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose. phenomenex.comsigmaaldrich.com

The separation mechanism in chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving aromatic compounds due to their ability to engage in a combination of attractive interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. sigmaaldrich.com The differential stability of the diastereomeric complexes formed with each enantiomer leads to different retention times on the column, enabling their effective resolution. The selection of the mobile phase, typically a mixture of an alkane (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for optimizing the separation. phenomenex.comsigmaaldrich.com

Electronic Circular Dichroism (ECD) Measurements

Electronic Circular Dichroism (ECD) spectroscopy is a crucial tool for investigating the absolute configuration and conformational features of chiral molecules. rsc.org This technique measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to molecular chirality. rsc.org For chiral derivatives of this compound, such as bis-phenanthrenes, ECD provides invaluable information about their three-dimensional structure in solution.

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TDDFT), are often employed in conjunction with experimental measurements to interpret ECD spectra. rsc.orgresearchgate.netchemrxiv.org For complex systems like bis-phenanthrenes, theoretical models such as the mixed Local Excitation (LE) and Charge-Transfer Excitation (CTE) exciton (B1674681) model are used. rsc.orgresearchgate.netchemrxiv.org These models partition the molecule into its constituent phenanthrene chromophores and analyze the electronic couplings between them. rsc.org Studies on bis-phenanthrenes have shown that the hybridization between local and charge-transfer excited states significantly influences the ECD spectral profile, affecting the sign and intensity of the observed Cotton effects. rsc.org By comparing experimental and calculated spectra, it is possible to elucidate the interplay between molecular configuration, conformation, and the resulting chiroptical response. rsc.org

Computational Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biomedres.us For molecules like 3-Methoxyphenanthrene, DFT calculations are employed to determine optimized geometries, analyze conformational landscapes, and compare theoretical structural data with experimental findings. These calculations often utilize functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p) to provide a balance between computational cost and accuracy. nih.govresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy structure. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. For this compound, this involves determining the precise arrangement of its three fused benzene (B151609) rings and the orientation of the methoxy (B1213986) substituent. The resulting optimized structure provides key data on the planarity of the polycyclic aromatic core and the spatial relationship of the methoxy group to the phenanthrene (B1679779) backbone. The planarity of the polycyclic aromatic hydrocarbon (PAH) system is a key feature, and calculations would confirm the expected near-planar structure of the three fused rings. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents plausible data for this compound based on general knowledge of similar aromatic compounds, as specific published values are not available.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(3)-O | 1.365 Å |

| Bond Length | O-CH₃ | 1.420 Å |

| Bond Angle | C(2)-C(3)-C(4) | 120.5° |

| Bond Angle | C(3)-O-CH₃ | 118.0° |

| Dihedral Angle | C(2)-C(3)-O-CH₃ | 0.0° / 180.0° |

Conformational analysis for this compound focuses primarily on the rotation of the methoxy (-OCH₃) group around the C(3)-O bond. While the phenanthrene skeleton is rigid, the methoxy group can rotate. DFT calculations can map the potential energy surface of this rotation by systematically changing the C(2)-C(3)-O-CH₃ dihedral angle and calculating the energy at each step. nih.gov This analysis reveals the most stable conformation (the energy minimum) and the energy barrier that must be overcome for the group to rotate (the transition state).

The most stable conformation is typically where the methyl group is in the plane of the aromatic ring to maximize conjugation or minimize steric hindrance. The rotational barrier is the energy difference between this stable conformation and the highest-energy conformation, which often occurs when the methyl group is perpendicular to the ring. NBO (Natural Bond Orbital) analysis can further explain the stability by identifying hyperconjugative interactions that favor one conformation over another. researchgate.net

Table 2: Hypothetical Rotational Barrier Analysis for the Methoxy Group in this compound This table illustrates the kind of data obtained from a relaxed potential energy scan of the methoxy group's dihedral angle. The values are representative examples.

| Dihedral Angle (C₂-C₃-O-CH₃) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.00 | Global Minimum (Planar) |

| 30° | 0.85 | - |

| 60° | 2.50 | - |

| 90° | 3.20 | Transition State (Perpendicular) |

| 120° | 2.50 | - |

| 150° | 0.85 | - |

| 180° | 0.15 | Local Minimum (Planar) |

A key validation of computational methods is the comparison of calculated structural parameters with those determined experimentally, typically through X-ray crystallography. For phenanthrene, the parent molecule, detailed crystal structure data is available, providing a solid benchmark. ed.ac.uk A computational study of this compound would involve comparing its calculated bond lengths and angles with the known values for phenanthrene to understand the electronic and steric effects of the methoxy substituent. While specific experimental crystal structure data for this compound is not widely published, a comparison with the parent compound's experimental data provides valuable context. Discrepancies between theoretical and experimental values are often small but can highlight the influence of crystal packing forces in the solid state, which are not always accounted for in gas-phase calculations.

Table 3: Comparison of Theoretical (DFT) and Experimental Structural Parameters for the Phenanthrene Backbone This table compares hypothetical calculated data for the this compound backbone with published experimental data for unsubstituted phenanthrene to illustrate the substituent effect.

| Parameter | Theoretical (this compound) | Experimental (Phenanthrene) ed.ac.uk |

|---|---|---|

| C(1)-C(2) Bond Length | 1.37 Å | 1.36 Å |

| C(3)-C(4) Bond Length | 1.41 Å | 1.40 Å |

| C(9)-C(10) Bond Length | 1.35 Å | 1.34 Å |

| C(4a)-C(4b) Bond Length | 1.46 Å | 1.45 Å |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing the electronic properties and chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons. nih.gov

DFT calculations provide the energies and electron density distributions of the molecular orbitals. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and acts as an electron acceptor. For aromatic systems like this compound, both the HOMO and LUMO are typically π-orbitals distributed across the fused ring system. The electron-donating methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted phenanthrene.

The energy gap (Eg) is the difference between the energy of the LUMO and the HOMO (Eg = ELUMO - EHOMO). This gap is a crucial descriptor of molecular stability and reactivity. edu.krd A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. nih.gov The HOMO-LUMO gap also relates to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths. researchgate.net

Table 4: Illustrative Frontier Molecular Orbital Properties of this compound (Hypothetical Data) This table presents representative FMO data that would be obtained from DFT calculations.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.85 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Energy Gap (Eg) | 4.60 eV |

Chemical Hardness and Softness Analysis

Computational chemistry provides powerful tools to understand the reactivity of molecules. For this compound, Density Functional Theory (DFT) is employed to calculate global reactivity descriptors such as chemical hardness (η) and softness (S). These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating lower reactivity. Conversely, chemical softness is the reciprocal of hardness and signifies a molecule's polarizability and higher reactivity. A "soft" molecule has a small HOMO-LUMO gap, facilitating chemical reactions.

The calculations for these descriptors are based on the following equations, typically using the B3LYP functional with a 6-31G(d,p) or similar basis set rasayanjournal.co.innih.gov:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2 = (-EHOMO + ELUMO) / 2

Chemical Softness (S) = 1 / η

These calculations help in predicting the kinetic stability of this compound. A higher value of chemical hardness suggests greater stability and lower reactivity, while a higher softness value indicates a greater propensity to participate in chemical reactions rasayanjournal.co.in.

Table 1: Global Reactivity Descriptors

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | I | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η | η = (I - A) / 2 | Measures the resistance to charge transfer. |

Prediction of Spectroscopic Parameters

DFT calculations are a cornerstone in the prediction of various spectroscopic parameters for molecules like this compound. These computational methods allow for the simulation of spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), which can be compared with experimental data to confirm molecular structures and understand their vibrational and electronic properties.

For instance, vibrational frequencies in an IR spectrum can be predicted using DFT, often with the B3LYP functional and a basis set like 4-31G ox.ac.uk. These calculations provide insights into the normal modes of vibration of the molecule. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the compound and its derivatives nih.gov. While experimental mass spectrometry data for this compound shows major fragments at m/z values of 208, 165, and 193, computational mass spectrometry can further help in interpreting fragmentation patterns nih.gov.

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Typical Functional/Basis Set | Predicted Parameters |

|---|---|---|---|

| Infrared (IR) | DFT | B3LYP / 4-31G | Vibrational Frequencies (cm⁻¹) |

DFT-Guided Exploration of Reaction Mechanisms

DFT is an invaluable tool for elucidating the mechanisms of complex chemical reactions. It allows researchers to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of how a reaction proceeds. For reactions involving this compound, DFT can be used to explore various pathways, such as cycloadditions or palladium-catalyzed reactions mdpi.commdpi.comnih.gov. By calculating the free energy barriers for different potential steps, the most favorable reaction pathway can be determined pku.edu.cn. This predictive capability is crucial for optimizing reaction conditions and designing new synthetic routes.

The dimerization of phenanthrenoid compounds often proceeds through radical-coupling mechanisms, which can be effectively studied using DFT nih.gov. For a molecule like this compound, a plausible dimerization pathway could be initiated by the formation of a radical. This can occur through the abstraction of a hydrogen atom from an activated position on the aromatic ring by a radical initiator.

Radical Formation: Generation of a radical on the this compound molecule.

Radical Coupling: Two radicals combine to form a dimeric structure.

Rearomatization: The resulting intermediate may undergo further steps, such as oxidation and deprotonation, to yield a stable aromatic dimer rasayanjournal.co.in.

Prediction of Electronic Properties (e.g., Electron Affinities)

The electronic properties of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are of significant interest. Electron affinity (EA) is a key property that describes the ability of a molecule to accept an electron, forming a negative ion wikipedia.org. DFT, particularly with the B3LYP functional and the 6-31+G* basis set, has been shown to accurately calculate the EAs of PAHs nih.gov. This method provides results that correlate well with experimental gas-phase EAs and solution-phase reduction potentials nih.govresearchgate.net.

Calculating the EA of this compound involves computing the total energy difference between the neutral molecule and its radical anion. A positive EA value indicates that the anion is stable. Such calculations are vital for understanding the redox behavior of the molecule and its potential use in electronic materials researchgate.net.

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties (e.g., ECD)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules and simulating their electronic spectra, such as UV-visible absorption and Electronic Circular Dichroism (ECD) mdpi.com. ECD spectroscopy is a critical tool for determining the absolute configuration of chiral molecules.

However, this compound is an achiral molecule. As it does not have a non-superimposable mirror image, it does not exhibit optical rotation and will not produce an ECD spectrum.

Should a chiral center be introduced into the this compound scaffold, for example, through substitution, TD-DFT would be the method of choice to predict its ECD spectrum. The process would involve:

Performing a conformational search to find the lowest energy structures of the chiral molecule.

Calculating the excited state properties for each significant conformer using TD-DFT, with functionals like CAM-B3LYP or PBE0 and a basis set such as TZVP nih.govrsc.org.

Boltzmann-averaging the calculated spectra of the conformers to generate a final predicted ECD spectrum, which can then be compared to an experimental spectrum to assign the absolute configuration nih.govresearchgate.net.

Chemical Reactivity and Derivatization of 3 Methoxyphenanthrene

Electrophilic Aromatic Substitution Reactions

The methoxy (B1213986) group (-OCH₃) is a potent activating group in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring system via resonance. This effect is most pronounced at the positions ortho and para to the substituent. In the case of 3-methoxyphenanthrene, this activating influence directs incoming electrophiles primarily to the C2 and C4 positions.